![molecular formula C42H65OP B12890630 Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and cyclohexyl groups, which provide steric hindrance, enhancing its stability and reactivity in catalytic cycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The process often requires the use of a base to deprotonate the biphenyl compound, followed by the addition of the phosphine reagent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its unique properties:
Biology: Its applications in biology are limited but may include the synthesis of biologically active compounds.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. The bulky tert-butyl and cyclohexyl groups provide steric hindrance, which can enhance the selectivity and stability of the catalytic process. The phosphine group donates electron density to the metal center, facilitating various catalytic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents.
2,6-Di-tert-butyl-4-methylphenol: Another organophosphorus compound with antioxidant properties.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of bulky groups and phosphine functionality, which provides enhanced stability and reactivity in catalytic processes compared to other similar compounds .
Propiedades
Fórmula molecular |
C42H65OP |
|---|---|
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C42H65OP/c1-28-29(2)39(43-10)30(3)40(44(41(4,5)6)42(7,8)9)37(28)38-35(32-22-16-12-17-23-32)26-34(31-20-14-11-15-21-31)27-36(38)33-24-18-13-19-25-33/h26-27,31-33H,11-25H2,1-10H3 |
Clave InChI |
LMOZKKDYLZDYRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5)P(C(C)(C)C)C(C)(C)C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


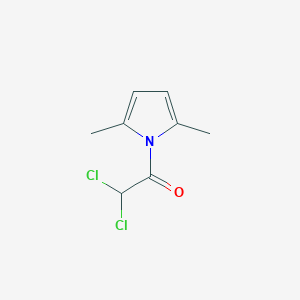
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
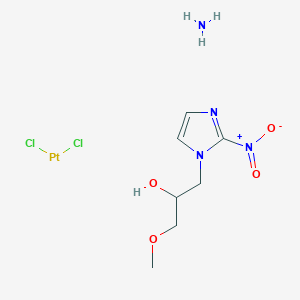
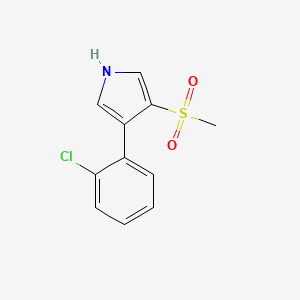
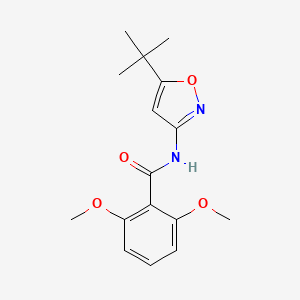
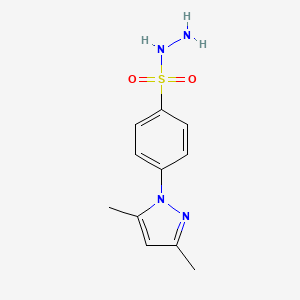


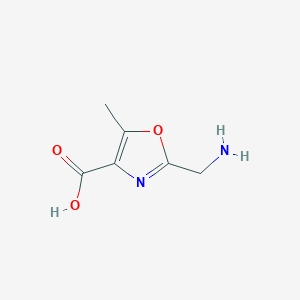
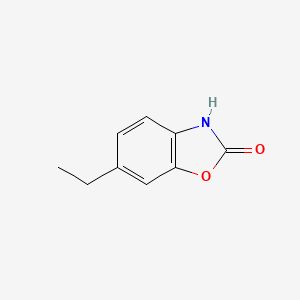
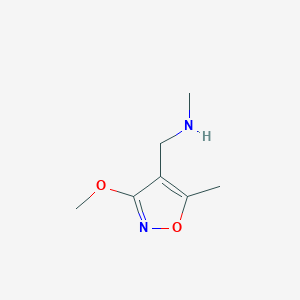
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
